BenchChemオンラインストアへようこそ!

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

PIKfyve inhibition Kinase assay ADP-Glo

N-Benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034436-07-0, molecular formula C23H24N4O2, molecular weight 388.47 g/mol) is a synthetic small-molecule PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) inhibitor disclosed in multiple patent applications assigned to Kineta Inc., including US20240016810 (Compound TABLE 16.23), US20240150358 (Example 00189), and US20240208964. The compound belongs to a larger series of heterocyclic PIKfyve inhibitors originally developed for the treatment of neurological disorders such as amyotrophic lateral sclerosis (ALS), frontotemporal degeneration, and Alzheimer's disease.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 2034436-07-0
Cat. No. B2899244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
CAS2034436-07-0
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CC=N4
InChIInChI=1S/C23H24N4O2/c28-23(27-16-7-13-20(17-27)29-22-24-14-8-15-25-22)26-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,8-12,14-15,20-21H,7,13,16-17H2,(H,26,28)
InChIKeyKMQVZJQKTPSUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-3-(Pyrimidin-2-yloxy)Piperidine-1-Carboxamide (CAS 2034436-07-0): A Structurally Defined PIKfyve Inhibitor from the Kineta Patent Portfolio


N-Benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034436-07-0, molecular formula C23H24N4O2, molecular weight 388.47 g/mol) is a synthetic small-molecule PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) inhibitor disclosed in multiple patent applications assigned to Kineta Inc., including US20240016810 (Compound TABLE 16.23), US20240150358 (Example 00189), and US20240208964 [1][2]. The compound belongs to a larger series of heterocyclic PIKfyve inhibitors originally developed for the treatment of neurological disorders such as amyotrophic lateral sclerosis (ALS), frontotemporal degeneration, and Alzheimer's disease [2]. Its biochemical activity against PIKfyve has been deposited in BindingDB (entry BDBM645410) based on data generated using the Carna Biosciences ADP-Glo Kinase assay platform [1].

Why N-Benzhydryl-3-(Pyrimidin-2-yloxy)Piperidine-1-Carboxamide Cannot Be Interchanged with Other Piperidine-Based PIKfyve Inhibitors


Within the Kineta-disclosed PIKfyve inhibitor series, compounds sharing a piperidine or related saturated heterocyclic core display PIKfyve IC50 values spanning over three orders of magnitude — from 1 nM to >10,000 nM — when tested under identical biochemical assay conditions [1]. The N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide scaffold introduces a specific combination of a benzhydryl group on the carboxamide nitrogen and a pyrimidin-2-yloxy substituent at the piperidine 3-position, generating a PIKfyve IC50 of 5,750 nM [2]. This contrasts sharply with closely related analogs such as the Compound TABLE 16.15 entry (BDBM645402, IC50 32 nM) or the TABLE 16.2 entry (BDBM50590929, IC50 1 nM), where alternative substitution patterns yield >100-fold differences in target engagement [1][2]. Simply swapping one piperidine-based inhibitor for another without accounting for the specific benzhydryl-carboxamide and pyrimidinyloxy substitution pattern risks introducing orders-of-magnitude errors in expected biochemical potency, potentially invalidating structure-activity relationship (SAR) analyses and pharmacological profiling studies.

Quantitative Differentiation Evidence for N-Benzhydryl-3-(Pyrimidin-2-yloxy)Piperidine-1-Carboxamide (CAS 2034436-07-0)


PIKfyve Biochemical IC50: 179-Fold Weaker than the Closest Structural Analog (BDBM645402) in the Same Assay

In the Carna Biosciences PIKfyve biochemical assay using the Promega ADP-Glo Kinase detection platform, N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (BDBM645410, US20240016810 TABLE 16.23) exhibits a PIKfyve IC50 of 5,750 nM [1]. The nearest structural congener from the same patent family, BDBM645402 (US20240016810 TABLE 16.15; US20240150358 Example 00181), yields an IC50 of 32 nM under identical assay conditions [2]. This represents a 179-fold difference in biochemical potency between two compounds that share the same benzhydryl-piperidine-carboxamide core but differ in their heteroaryloxy substitution patterns. The substantial potency gap underscores that the pyrimidin-2-yloxy group at the piperidine 3-position (target compound) is significantly suboptimal for PIKfyve ATP-binding site engagement compared to the substitution pattern present in BDBM645402.

PIKfyve inhibition Kinase assay ADP-Glo Structure-activity relationship

PIKfyve Potency Relative to Apilimod (Benchmark Clinical-Stage PIKfyve Inhibitor): 9-Fold Weaker

When compared against apilimod (STA-5326), a clinical-stage PIKfyve inhibitor evaluated in Phase I/II trials for autoimmune and oncology indications, N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is 9-fold less potent [1][2]. Apilimod, listed in the same patent as Compound TABLE 16.1 (US20240016810; BDBM50590927), demonstrated a PIKfyve IC50 of 640 nM in the identical Carna Biosciences biochemical assay, while the target compound registered 5,750 nM [1][2]. Although apilimod is structurally distinct — featuring a pyrazolo-pyrimidine-morpholine scaffold rather than a benzhydryl-piperidine-carboxamide — both compounds were profiled within the same patent disclosure and assay platform, enabling a reliable cross-chemotype comparison.

PIKfyve Apilimod Clinical comparator Biochemical potency

Position Within the Kineta PIKfyve Inhibitor Series: Among the Least Potent Compounds Across All Patent Tables

A systematic cross-table analysis of the Kineta US20240016810 PIKfyve inhibitor patent reveals that N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (TABLE 16.23) ranks among the least potent compounds in the entire disclosure. Within TABLE 16 alone, PIKfyve IC50 values range from 1 nM (TABLE 16.2, BDBM50590929) to 10,000 nM (TABLE 16.23, second measurement for the target compound), spanning four orders of magnitude [1]. The target compound's IC50 of 5,750 nM places it in the bottom decile of the series. By contrast, the most potent analogs (IC50 ≤ 10 nM) feature substitution patterns that diverge from the benzhydryl-carboxamide / pyrimidin-2-yloxy motif, suggesting that this particular combination of structural elements is associated with substantially reduced PIKfyve affinity [2].

Structure-activity relationship Patent SAR Lead optimization PIKfyve series

Structural Determinant: Benzhydryl Group as a Pharmacophoric Feature Distinguishing This Chemotype from Other PIKfyve Inhibitor Classes

The N-benzhydryl substituent on the piperidine-1-carboxamide core represents a distinct pharmacophoric feature that sets this compound apart from the majority of reported PIKfyve inhibitors, which predominantly rely on pyrazolo-pyrimidine (e.g., apilimod), thieno-pyrimidine, or purine scaffolds [1][2]. The benzhydryl (diphenylmethyl) group introduces substantial steric bulk (calculated molecular weight 388.47 g/mol; two unsubstituted phenyl rings) and increased lipophilicity relative to simpler N-alkyl or N-aryl carboxamide analogs. While this structural feature is associated with weaker PIKfyve inhibition (IC50 5,750 nM) compared to optimized heteroaryl-fused systems, it may confer differentiated physicochemical properties — including altered logP, membrane permeability, and plasma protein binding — that could be exploited in contexts where attenuated target engagement is desired [1]. The pyrimidin-2-yloxy group at the piperidine 3-position further distinguishes this molecule from benzhydryl amines that function as histone lysine demethylase (KDM) inhibitors rather than PIKfyve inhibitors [2].

Benzhydryl pharmacophore Chemotype differentiation Scaffold comparison Kinase inhibitor design

Recommended Research and Procurement Scenarios for N-Benzhydryl-3-(Pyrimidin-2-yloxy)Piperidine-1-Carboxamide Based on Verified Evidence


Negative Control for PIKfyve-Dependent Phenotypic Assays

Given its weak PIKfyve IC50 of 5,750 nM — 179-fold weaker than the structurally related BDBM645402 (IC50 32 nM) and 5,750-fold weaker than the most potent series members — N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is ideally suited as a negative control compound in PIKfyve-dependent cellular assays. At concentrations where potent inhibitors (e.g., apilimod at 1–10 µM) produce robust target engagement and phenotypic responses, this compound is expected to exhibit minimal PIKfyve occupancy, enabling researchers to discriminate PIKfyve-specific effects from off-target liabilities inherent to the benzhydryl-piperidine scaffold. Procurement of this compound alongside a potent series member (e.g., BDBM645389, IC50 12 nM) from the same patent family provides a matched chemical pair for rigorous SAR interpretation.

Medicinal Chemistry Starting Point for Benzhydryl-Carboxamide Scaffold Optimization

The compound's well-defined benzhydryl-piperidine-carboxamide core, combined with its documented sub-micromolar-range PIKfyve activity (IC50 5.75 µM), positions it as a tractable starting point for hit-to-lead optimization campaigns . The pyrimidin-2-yloxy group at the piperidine 3-position can be systematically varied to explore SAR around the solvent-exposed region of the PIKfyve ATP-binding pocket, while the benzhydryl group on the carboxamide nitrogen can be modified to tune lipophilicity and target affinity. Benchmarking against the 1 nM lead compound (BDBM50590929) from the same patent series provides a clear optimization trajectory with a potential >5,000-fold improvement window . The compound's moderate molecular weight (388.47 g/mol) and the availability of synthetic handles (piperidine nitrogen, pyrimidine ring, benzhydryl phenyl rings) facilitate parallel library synthesis.

Polypharmacology Probe for Investigating Benzhydryl Amine-Driven KDM/Wnt and PIKfyve Dual Pathway Effects

Carboxamide-substituted benzhydryl amines (CBAs) have been independently characterized as selective histone lysine demethylase (KDM) inhibitors and Wnt signaling pathway modulators . The target compound, bearing both the benzhydryl-carboxamide motif associated with KDM inhibition and the heteroaryloxy-piperidine motif associated with PIKfyve binding (albeit with weak potency), presents a unique opportunity to study potential polypharmacology at the intersection of epigenetic regulation and endosomal lipid signaling. Researchers investigating cancers or neurodegenerative diseases where both KDM and PIKfyve pathways are dysregulated — such as certain colorectal cancers and ALS models — may use this compound to probe whether simultaneous, low-level engagement of both targets produces synergistic or additive biological effects not achievable with highly selective single-target agents.

Reference Standard for PIKfyve Biochemical Assay Validation and Inter-Laboratory Reproducibility

The compound's well-documented IC50 values in the Carna Biosciences ADP-Glo Kinase assay — with two independent measurements yielding 5,750 nM and 10,000 nM — establish it as a characterized reference standard for inter-laboratory assay validation. Because the assay conditions, detection methodology, and enzyme source are specified through the BindingDB deposition, independent laboratories can reproduce the measurements and use this compound to benchmark their own PIKfyve assay performance. The availability of apilimod (IC50 640 nM in the same assay) as a second calibration point strengthens the utility of this compound in constructing a multi-point PIKfyve inhibitor reference panel spanning nanomolar to micromolar potency ranges.

Quote Request

Request a Quote for N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.